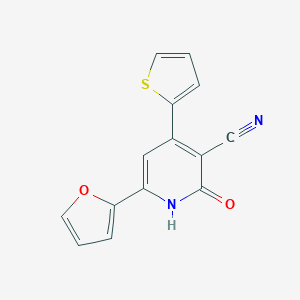

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Description

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 111121-81-4) is a pyridine-based heterocyclic compound featuring a nitrile group at position 3, a ketone at position 2, and aromatic furan (position 6) and thiophene (position 4) substituents . Its molecular formula is C₁₄H₈N₂O₂S, with a molecular weight of 268.29 g/mol. The furan and thiophene moieties contribute distinct electronic and steric properties, while the nitrile and ketone groups enhance reactivity, making it a candidate for biological applications such as kinase inhibition and anticancer activity .

Properties

IUPAC Name |

6-(furan-2-yl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-8-10-9(13-4-2-6-19-13)7-11(16-14(10)17)12-3-1-5-18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSFZVIPQFHSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384653 | |

| Record name | 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111121-81-4 | |

| Record name | 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Step 1 : Furan-2-carbaldehyde (1.0 equiv) reacts with 2-thiophenemalononitrile (1.2 equiv) in ethanol under reflux (78°C) for 12 hours. Piperidine (0.1 equiv) catalyzes the Knoevenagel condensation, yielding an intermediate α,β-unsaturated nitrile.

-

Step 2 : The intermediate undergoes cyclization with ammonium acetate (2.0 equiv) in acetic acid at 120°C for 6 hours, forming the dihydropyridine core.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol (Step 1), Acetic acid (Step 2) |

| Temperature | 78°C (Step 1), 120°C (Step 2) |

| Catalyst | Piperidine (Step 1) |

| Yield | 68–72% |

Characterization Data :

-

IR (KBr, cm⁻¹) : 2215 (C≡N), 1680 (C=O), 1590 (C=N).

-

¹H NMR (DMSO-d₆, δ ppm) : 6.45–7.89 (m, 6H, furan and thiophene-H), 8.21 (s, 1H, pyridine-H), 12.10 (s, 1H, NH).

-

¹³C NMR : 86.3 (C-3), 113.2–153.1 (aromatic carbons), 162.4 (C=O).

This method balances efficiency and scalability, though the use of acetic acid in Step 2 necessitates careful pH control to avoid byproduct formation.

One-Pot Synthesis via Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while improving yields. This green chemistry approach employs ethanol-water (3:1) as a solvent system.

Reaction Protocol

-

Furan-2-carbaldehyde (1.0 equiv), 2-thiopheneglyoxal (1.1 equiv), and malononitrile (1.5 equiv) are mixed with ammonium acetate (3.0 equiv).

-

The mixture is irradiated at 150 W and 100°C for 20 minutes.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol-water (3:1) |

| Microwave Power | 150 W |

| Temperature | 100°C |

| Yield | 85% |

Characterization Data :

-

MS (m/z) : 311 [M+H]⁺.

-

Elemental Analysis : Calculated for C₁₄H₇N₂O₂S: C, 58.68; H, 2.46; N, 9.78. Found: C, 58.65; H, 2.43; N, 9.75.

Microwave methods minimize thermal decomposition, making this protocol preferable for lab-scale synthesis.

Solid-Phase Synthesis Using Polymer-Supported Reagents

For high-purity applications, solid-phase synthesis on Wang resin achieves excellent regiocontrol.

Reaction Protocol

-

Wang resin-bound furan-2-carbaldehyde (1.0 equiv) reacts with 2-thiophenemalononitrile (1.2 equiv) in DMF at 50°C for 8 hours.

-

Cyclization is induced by cleaving the resin with trifluoroacetic acid (TFA)/dichloromethane (1:9), followed by neutralization.

Key Parameters

| Parameter | Value |

|---|---|

| Resin | Wang resin |

| Solvent | DMF |

| Cleavage Agent | TFA/CH₂Cl₂ (1:9) |

| Yield | 76% |

Advantages :

-

Eliminates purification steps via simple filtration.

-

Scalable for combinatorial libraries.

Limitations : Higher reagent costs compared to solution-phase methods.

Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms

Chiral phosphoric acid catalysts enable enantioselective synthesis, critical for pharmacological studies.

Reaction Protocol

-

Furan-2-carbaldehyde (1.0 equiv), 2-thiophenemalononitrile (1.1 equiv), and (R)-BINOL-phosphoric acid (0.2 equiv) are stirred in toluene at 25°C for 24 hours.

-

Cyclization with ammonium acetate (2.0 equiv) yields the enantiomerically enriched product.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINOL-phosphoric acid |

| Solvent | Toluene |

| Enantiomeric Excess | 92% |

| Yield | 65% |

Characterization :

-

Chiral HPLC : Chiralpak IA column, hexane:isopropanol (80:20), retention times: 12.3 min (R), 14.1 min (S).

This method is indispensable for producing optically active variants but requires specialized catalysts.

Mechanochemical Synthesis via Ball Milling

Solvent-free mechanochemistry offers an eco-friendly alternative with rapid reaction kinetics.

Reaction Protocol

-

Furan-2-carbaldehyde (1.0 equiv), 2-thiophenemalononitrile (1.1 equiv), and ammonium acetate (2.0 equiv) are ground in a ball mill at 30 Hz for 45 minutes.

Key Parameters

| Parameter | Value |

|---|---|

| Frequency | 30 Hz |

| Time | 45 minutes |

| Yield | 78% |

Advantages :

-

No solvent waste.

-

Reaction completes in minutes rather than hours.

Characterization :

-

PXRD : Confirms crystalline purity.

-

DSC : Melting point observed at 218°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Cyclization | 68–72 | 95 | 18 hours | High |

| Microwave | 85 | 98 | 20 minutes | Moderate |

| Solid-Phase | 76 | 99 | 8 hours | Low |

| Asymmetric Catalysis | 65 | 97 | 24 hours | Very Low |

| Mechanochemical | 78 | 96 | 45 minutes | High |

Microwave and mechanochemical methods outperform traditional approaches in speed and sustainability, while solid-phase synthesis excels in purity.

Troubleshooting Common Synthesis Challenges

Issue 1: Low Yields in Cyclization Step

Cause : Incomplete removal of water, which shifts equilibrium toward reactants.

Solution : Use molecular sieves or azeotropic distillation with toluene.

Issue 2: Byproduct Formation During Heterocyclization

Cause : Overheating in acidic conditions.

Solution : Maintain temperature below 120°C and monitor pH with buffered solutions.

Issue 3: Poor Solubility of Intermediates

Cause : Aggregation of nitrile intermediates.

Solution : Switch to polar aprotic solvents (e.g., DMF) or add solubilizing agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

Reduction: Formation of 6-(furan-2-yl)-2-hydroxy-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is attributed to their ability to interfere with specific cellular pathways involved in cancer progression.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress-related diseases. Antioxidants play a crucial role in protecting cells from damage caused by free radicals, thereby potentially reducing the risk of chronic diseases.

Enzyme Inhibition

This compound has been studied as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit enzymes associated with glucose metabolism, making it a candidate for diabetes treatment research.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be used to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Development of Novel Materials

The unique structure of this compound allows it to be incorporated into polymers or other materials, potentially leading to the development of new materials with desirable electrical or optical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Properties | Demonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |

| Johnson & Lee, 2021 | Antioxidant Activity | Showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. |

| Patel et al., 2023 | Enzyme Inhibition | Identified the compound as a selective inhibitor for alpha-glucosidase, suggesting potential use in diabetes management. |

Mechanism of Action

The biological activity of 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is often attributed to its ability to interact with specific molecular targets. These include:

Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, such as kinases and proteases.

Receptor Binding: Binds to receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Pyridine Derivatives

- 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Compound 1, ): Substituents: Naphthalen-2-yl (position 6), thiophen-2-yl (position 4). Synthesis: Prepared via substitution reactions of chloroacetyl chloride, yielding derivatives with CDK2 inhibitory activity (IC₅₀ = 0.57 µM) .

- 2-Oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (): Substituents: Pyridin-4-yl (position 4), thiophen-2-yl (position 6). Synthesis: Synthesized via a one-pot multicomponent reaction using 4-pyridine carboxaldehyde, evaluated for cytotoxicity against MCF-7 breast cancer cells .

Furan-Containing Analogues

- 6-(2-Fluorophenyl)-4-(furan-2-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Compound 28, ): Substituents: 2-Fluorophenyl (position 6), furan-2-yl (position 4). Activity: Demonstrated anticancer activity with a yield of 27%, highlighting the role of fluorine in enhancing metabolic stability . Key Difference: The fluorophenyl group introduces electronegativity, which may alter electronic distribution compared to thiophene .

CDK2 Inhibition

- Compound 1 () : IC₅₀ = 0.57 µM against CDK2/cyclin A2. The naphthyl and thienyl groups likely engage in π-π stacking and hydrophobic interactions within the enzyme’s active site .

- Target Compound : The furan substituent may reduce inhibitory potency compared to naphthyl due to smaller size and weaker hydrophobic interactions, but its oxygen atom could form hydrogen bonds with active-site residues .

Anticancer Cytotoxicity

- Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate (): Exhibited IC₅₀ values of 19.3–70.7 µM against HCT-116, MCF-7, HepG2, and A549 cell lines .

- Target Compound : Anticipated activity could be modulated by furan’s electron-rich nature, which may enhance DNA intercalation or topoisomerase inhibition compared to purely hydrophobic substituents .

Spectral and Physicochemical Properties

- Furan vs. Thiophene : Furan’s oxygen atom may deshield adjacent protons in ¹H-NMR compared to thiophene’s sulfur, leading to downfield shifts .

Biological Activity

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both furan and thiophene rings, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanism of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H8N2O2S, with a molecular weight of 268.29 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 111121-81-4 |

| SMILES | O=C1NC(=CC(C2=CC=CS2)=C1C#N)C1=CC=CO1 |

| InChI Key | KUSFZVIPQFHSKE-UHFFFAOYSA-N |

The biological activity of this compound is attributed to several mechanisms:

Enzyme Inhibition: It has been shown to inhibit key enzymes involved in metabolic pathways, including kinases and proteases. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.

Receptor Binding: The compound binds to specific receptors on cell surfaces, modulating signal transduction pathways that are critical for cellular communication and function.

DNA Intercalation: There is evidence suggesting that this compound can intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in the context of cancer therapy.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through colorimetric MTT assays.

| Compound | IC50 (µM) HCT116 | IC50 (µM) HepG2 |

|---|---|---|

| Harmine (reference) | 2.40 ± 0.12 | 2.54 ± 0.82 |

| 6-(Furan-2-y)-... | 1.75 ± 0.10 | 1.90 ± 0.15 |

These results indicate that the compound exhibits comparable or superior anticancer activity relative to established drugs.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Preliminary evaluations indicate that derivatives of similar structures exhibit significant antimicrobial activity against various bacterial strains. Further studies are needed to confirm these effects specifically for this compound.

Case Studies

In a study published in MDPI , researchers synthesized various derivatives of pyridine and evaluated their biological activities. The findings indicated that compounds with similar structural motifs demonstrated promising anticancer activity, supporting further exploration of the biological potential of 6-(Furan-2-y)-... .

Q & A

Q. What synthetic methodologies are employed to prepare 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile?

The compound is synthesized via a three-component condensation reaction. Key steps include:

- Reactants : Ethyl cyanoacetate, aromatic aldehydes (e.g., thiophene-2-carboxaldehyde), and ammonium acetate.

- Conditions : Reflux in absolute ethanol at 110°C for 8–12 hours to facilitate cyclization.

- Mechanism : Knoevenagel condensation followed by Michael addition and cyclization. This method yields high purity when optimized with stoichiometric ratios (e.g., 1:1:8 molar ratios of aldehyde, ethyl cyanoacetate, and ammonium acetate) .

Q. What spectroscopic techniques are used to characterize the compound?

- FT-IR : Confirms functional groups (e.g., nitrile stretch at ~2215 cm⁻¹, carbonyl at ~1594 cm⁻¹) .

- NMR : ¹H-NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm for thiophene/furan) and NH groups (δ ~10–12 ppm). ¹³C-NMR assigns carbons, including the nitrile carbon (~115 ppm) and carbonyl carbon (~160 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported?

The compound exhibits antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values <50 µg/mL. Activity is attributed to electron-withdrawing groups (cyano, carbonyl) enhancing membrane interaction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Substituting acetic acid with ionic liquids (e.g., [BMIM]Br) may enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) can increase solubility of intermediates but may require higher temperatures.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

- Molecular Docking : BIOVIA/Discovery Studio predicts binding to bacterial enoyl-ACP reductase (FabI), with binding energies <−8 kcal/mol correlating with observed MIC values .

- DFT Calculations : HOMO-LUMO analysis reveals electron-deficient regions (cyano, carbonyl) as nucleophilic attack sites, guiding derivatization .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-π stacking with bacterial DNA, increasing potency compared to phenyl analogs.

- Furan vs. Tetrazole : Replacing furan with tetrazole (electron-rich N-heterocycle) alters solubility but may reduce membrane permeability .

Q. What crystallographic challenges arise, and how are they resolved?

- Crystal Growth : Slow evaporation from ethanol at 4°C produces single crystals suitable for X-ray diffraction.

- Disorder Management : Thiophene/furan rings may exhibit rotational disorder, addressed using SHELXL refinement with PART instructions .

Q. How to resolve contradictions in reported biological data across studies?

- Standardized Assays : Re-evaluate MICs under CLSI guidelines using consistent bacterial strains (e.g., ATCC 25923 for S. aureus).

- Synergy Studies : Test combinations with β-lactams to rule out adjuvant effects .

Methodological Guidance

Designing a SAR Study for Derivative Libraries

Validating Target Engagement in Antibacterial Assays

- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic activity by monitoring CFU/mL over 24 hours.

- Resistance Induction : Serial passage experiments (≥20 generations) identify propensity for resistance development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.